molecular formula C12H14O4 B15321493 1-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid

1-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B15321493
M. Wt: 222.24 g/mol
InChI Key: ROKHSGGLPLNICQ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable phenyl precursor. One common method is the reaction of 2,5-dimethoxybenzyl chloride with diazomethane to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The methoxy groups and the cyclopropane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid
  • 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid

Comparison: 1-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities, stability, and overall effectiveness in various applications.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-15-8-3-4-10(16-2)9(7-8)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

ROKHSGGLPLNICQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2(CC2)C(=O)O

Origin of Product

United States

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